![molecular formula C17H24BrNO4S B13461716 N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)
N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a bromomethyl group, an oxolan-2-yl methoxy group, and a cyclobutyl ring attached to a benzene sulfonamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the oxolan-2-yl methoxy group: This can be achieved by reacting oxirane with methanol under acidic conditions to form oxolan-2-yl methanol.
Bromomethylation: The oxolan-2-yl methanol is then brominated using a brominating agent such as phosphorus tribromide (PBr3) to form oxolan-2-yl bromomethane.
Cyclobutyl ring formation: The oxolan-2-yl bromomethane is reacted with cyclobutyl lithium to form the cyclobutyl ring.
Sulfonamide formation: Finally, the cyclobutyl compound is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiourea.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution reactions: Products include azides, nitriles, and thiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and alcohols.
Hydrolysis: Products include sulfonic acids and amines.
科学的研究の応用
N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with sulfonamide-binding proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[3-(chloromethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide
- N-[3-(iodomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide
- N-[3-(methyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide
Uniqueness
N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C17H24BrNO4S |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
N-[3-(bromomethyl)-3-(oxolan-2-ylmethoxy)cyclobutyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H24BrNO4S/c1-13-4-6-16(7-5-13)24(20,21)19-14-9-17(10-14,12-18)23-11-15-3-2-8-22-15/h4-7,14-15,19H,2-3,8-12H2,1H3 |
InChIキー |
SNEATMMUCOUXLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)OCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
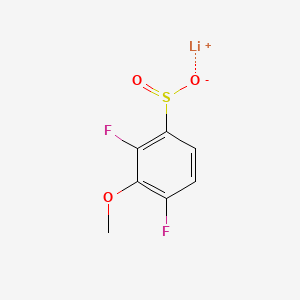
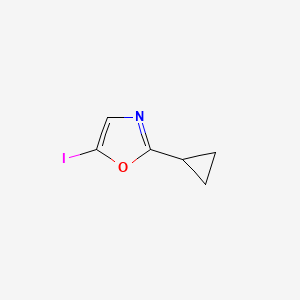
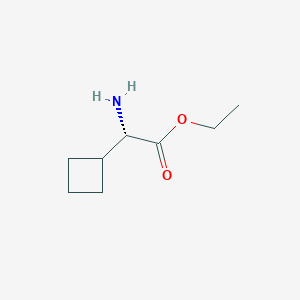
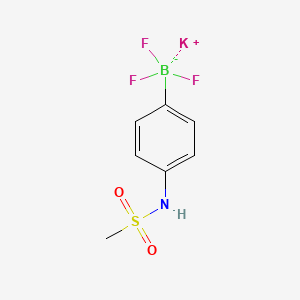

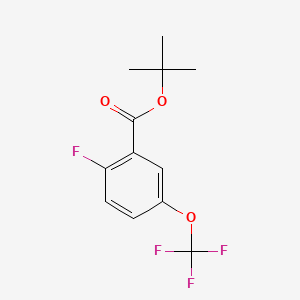
![methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13461687.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13461688.png)
![2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13461695.png)
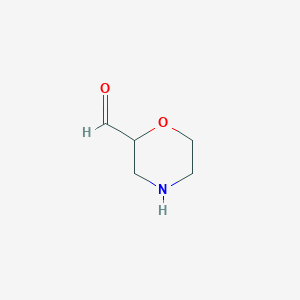
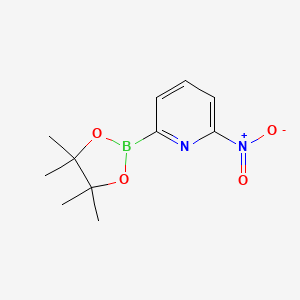
![(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13461700.png)
